7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, ethoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group onto the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Cyclization: Formation of the triazatricyclo structure.
Functional Group Interconversion: Introduction of the cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium ethoxide (NaOEt) or other strong bases.
Major Products
Reduction: Formation of 7-(4-amino-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Science: Potential use in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of 7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound for drug design.
Comparison with Similar Compounds
Similar Compounds
- **7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile .
- **7-(3-ethoxypropyl)-N-(2-furanylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
Uniqueness
The unique combination of functional groups in 7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile provides it with distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H15N5O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C21H15N5O5/c1-3-31-14-5-6-16(17(9-14)26(29)30)25-19-15(8-13(10-22)20(25)27)21(28)24-11-12(2)4-7-18(24)23-19/h4-9,11H,3H2,1-2H3 |
InChI Key |
DGMGCFUJWMVZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=C(C=CC4=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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